molecular formula C9H12N2O2 B1274665 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde CAS No. 957483-88-4

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde

Cat. No. B1274665
M. Wt: 180.2 g/mol
InChI Key: LJKATJHBJPFKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is a chemical entity that can be inferred to have relevance in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related structures and their potential applications. For instance, the synthesis of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates involves reactions with pyrazolidine-3-ones and aldehydes, which suggests that similar methodologies could be applicable to the synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde . Additionally, the preparation of tetrahydropyranyl ether from 1-hydroxycyclopropanecarboxylic acid indicates the versatility of tetrahydropyranyl as a protective group in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can lead to the formation of various diastereomers. For example, the synthesis of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates is achieved through the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate, resulting in mixtures of syn- and anti-diastereomers . This suggests that the synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde could also involve a condensation reaction between a pyrazole derivative and a suitable aldehyde, potentially using a tetrahydropyranyl protective group as seen in the synthesis of functionalized 1-vinylcyclopropanols .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde can be complex, with multiple stereocenters leading to various diastereomers. The crystal structure of a carboxaldehyde hydrazone derivative containing a pyrazole ring was determined to be orthorhombic, indicating the potential for diverse crystal packing arrangements in related compounds . This information could be extrapolated to suggest that 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde may also exhibit interesting structural characteristics that could be elucidated through X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of compounds containing pyrazole rings can be quite varied. For instance, the carboxaldehyde hydrazone derivatives containing thiazole and pyrazole rings were synthesized through a condensation reaction followed by cyclization . This indicates that the aldehyde group in 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde could also participate in similar condensation reactions, potentially leading to the formation of hydrazone derivatives or other heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde are not directly discussed in the provided papers. However, the high activity of certain diastereomers of tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates against Plasmodium falciparum dihydroorotate dehydrogenase suggests that the physical properties such as solubility and chemical reactivity could be crucial for their biological activity . The use of tetrahydropyranyl as a protective group also implies its stability and potential influence on the overall properties of the compound .

Scientific Research Applications

Chemical Synthesis and Compound Formation

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is involved in various chemical synthesis processes. It is used in the allylindation of 1H-indole-3-carboxaldehyde, which undergoes reaction in the presence of azoles, such as pyrazoles and imidazole, under aqueous Barbier-like conditions (Cravotto et al., 2006). Additionally, this compound is integral in the synthesis of novel carboxaldehyde hydrazone derivatives containing both thiazole and pyrazole rings, showcasing its versatility in creating structurally diverse molecules (Xie Zheng-feng, 2011).

Role in Complex Molecular Structures

The compound plays a crucial role in the formation of complex molecular structures. For instance, it is involved in the synthesis of various 1-aryl-pyrazole-4-carboxaldehyde benzylhydrazones, which are further cyclized to produce 5(1'-arylpyrazole-4'-yl) 1,3,4-oxadiazoles (Rashid & Khan, 2002). This demonstrates its utility in creating pyrazole-centered molecules with potential pharmaceutical applications.

Catalysis and Reaction Facilitation

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is also crucial in catalytic processes. It aids in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in facilitating specific chemical reactions (Vafajoo et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound is used for synthesizing novel Schiff bases with potential antimicrobial activity. It's involved in the synthesis of derivatives that show significant biological activity, indicating its importance in the development of new therapeutic agents (Puthran et al., 2019).

Safety And Hazards

The safety data sheet for “1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde” indicates that it is stable under normal conditions . It is incompatible with strong oxidizing agents . No hazardous decomposition products are expected under normal use conditions . The compound does not undergo hazardous polymerization .

properties

IUPAC Name

2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKATJHBJPFKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390375
Record name 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde

CAS RN

957483-88-4
Record name 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Tongkate - yorku.ca
A fundamental challenge in organic chemistry resides in the development of efficient protocols for carbon–carbon-bond formation. The ideal C–C-bond forming processes should be …
Number of citations: 4 www.yorku.ca

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